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Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer that are widely used as drug
delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and
hydrophobic compounds.[1][2] 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a
saturated phospholipid commonly used in liposome formulations. Its high phase transition
temperature (Tc = 55°C) creates a rigid and stable lipid bilayer at physiological temperatures,
which minimizes drug leakage and allows for controlled and sustained drug release.[3]

This document provides a detailed protocol for the preparation of DSPC-containing liposomes
using the thin-film hydration method followed by extrusion. This technique is one of the most
common and straightforward laboratory methods for producing unilamellar vesicles of a defined
size.[4][5][6]

Materials and Equipment
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Materials

Equipment

1,2-distearoyl-sn-glycero-3-phosphocholine
(DSPC)

Round-bottom flask

Cholesterol (Chol)

Rotary evaporator

1,2-distearoyl-sn-glycero-3-
phosphoethanolamine-N-[amino(polyethylene
glycol)-2000] (DSPE-PEG2000) (optional)

Vacuum pump

Organic solvent (e.g., chloroform, methanol, or a

mixture)

Water bath or heating block

Hydration buffer (e.g., phosphate-buffered
saline (PBS), citrate buffer)

Vortex mixer

Drug to be encapsulated

Liposome extruder

Polycarbonate membranes (e.g., 100 nm pore

size)

Syringes

Dynamic Light Scattering (DLS) instrument

Spectrophotometer or High-Performance Liquid

Chromatography (HPLC) system

Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes by Thin-
Film Hydration and Extrusion

This protocol details the formation of unilamellar vesicles with a defined size.

1. Lipid Film Formation:

» Dissolve DSPC and other lipids, such as cholesterol, in a suitable organic solvent like

chloroform or a chloroform:methanol mixture in a round-bottom flask. A common and stable
molar ratio for DSPC to Cholesterol is 55:45.[1]
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Attach the flask to a rotary evaporator.

Evaporate the organic solvent under reduced pressure. The water bath should be set to a
temperature above the phase transition temperature of DSPC (e.g., 60-65°C) to ensure the
formation of a thin, uniform lipid film on the flask's inner wall.[4]

To ensure the complete removal of any residual organic solvent, place the flask under a high
vacuum for a minimum of 2 hours.

. Hydration:

Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C). For
passive loading of a hydrophilic drug, the drug should be dissolved in this buffer.[4]

Add the warm hydration buffer to the flask containing the dried lipid film. The volume of the
buffer will dictate the final lipid concentration.

Agitate the flask, for instance by vortexing, to detach the lipid film from the glass wall. This
process results in a milky suspension of multilamellar vesicles (MLVs).[4]

. Size Reduction (Extrusion):

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size
(e.g., 100 nm).

Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
Load the MLV suspension into one of the extruder's syringes.

Pass the suspension back and forth through the membrane for an odd number of passes
(e.g., 11-21 times).[4] This procedure yields a translucent suspension of unilamellar
liposomes with a size close to that of the membrane pores.

. Purification:

To remove any unencapsulated drug, the liposome suspension can be purified using
methods such as size-exclusion chromatography or dialysis.[4]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Early_Stage_Research_on_1_2_distearoyl_sn_glycero_3_phosphocholine_DSPC_as_a_Drug_Delivery_Vehicle.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Early_Stage_Research_on_1_2_distearoyl_sn_glycero_3_phosphocholine_DSPC_as_a_Drug_Delivery_Vehicle.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Early_Stage_Research_on_1_2_distearoyl_sn_glycero_3_phosphocholine_DSPC_as_a_Drug_Delivery_Vehicle.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Early_Stage_Research_on_1_2_distearoyl_sn_glycero_3_phosphocholine_DSPC_as_a_Drug_Delivery_Vehicle.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Early_Stage_Research_on_1_2_distearoyl_sn_glycero_3_phosphocholine_DSPC_as_a_Drug_Delivery_Vehicle.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 2: Active Drug Loading (pH Gradient Method)

This protocol is suitable for ionizable drugs.

o Establish a pH Gradient: Prepare the liposomes using an acidic hydration buffer (e.g., citrate
buffer, pH 4). After the extrusion process, replace the external acidic buffer with a buffer of a
higher pH (e.g., PBS, pH 7.4). This can be achieved through dialysis or size-exclusion
chromatography.

e Drug Incubation: Warm both the liposome suspension and a concentrated solution of the
drug to a temperature above the Tc of DSPC (e.g., 60°C).

e Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.

 Incubate the mixture for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to
cross the lipid bilayer and become trapped in the acidic core.

 Purification: Remove the unencapsulated drug via size-exclusion chromatography or
dialysis.

Characterization of DSPC Liposomes

Thorough characterization is essential to ensure the quality and stability of the liposomal
formulation.
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Parameter

Technique

Typical Values

Key
Considerations

Mean Hydrodynamic

Dynamic Light

Influenced by

extrusion pressure,

) ) 50 - 200 nm ] ]
Diameter Scattering (DLS) filter pore size, and
lipid concentration.
) ] o A measure of the
Polydispersity Index Dynamic Light ) )
<0.2 width of the particle

(PDI)

Scattering (DLS)

size distribution.

Zeta Potential

Electrophoretic Light

Neutral to slightly

Can be modified by

including charged

Scattering (ELS) negative lipids to prevent
aggregation.
) Dependent on drug
Encapsulation )
o ) ] ) properties and
Efficiency (Passive Varies Typically low )
) formulation
Loading)
parameters.
Encapsulation ) o
o ) ) Suitable for ionizable
Efficiency (Active Varies Can approach 100%

Loading)

drugs.

Drug Release

In vitro release assay

Slow release profile

DSPC provides a
stable bilayer,

minimizing leakage.[7]

To calculate the Encapsulation Efficiency (EE%), the following formula is used: EE% = (Amount

of encapsulated drug / Total initial amount of drug) x 100

Visualized Experimental Workflow
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Caption: Workflow for DSPC liposome preparation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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